5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone
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Overview
Description
5-(4-(4-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a pyrrolidinone moiety. It has been studied for its potential pharmacological properties, particularly in the context of neurodegenerative diseases and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-methoxyphenylpiperazine with a suitable pyrrolidinone derivative. One common method involves the use of a nucleophilic substitution reaction where the piperazine nitrogen attacks the carbonyl carbon of the pyrrolidinone, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-(4-(4-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one.
Reduction: Formation of 5-(4-(4-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurodegenerative diseases like Alzheimer’s and psychiatric disorders such as depression and anxiety.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(4-(4-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. It has been shown to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and alleviating symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one: Another piperazine derivative with similar structural features but different pharmacological properties.
1-{5-[4-(2-Methoxyphenyl)piperazin-1-yl]thiophen-2-yl}ethan-1-one: A compound with a thiophene ring instead of a pyrrolidinone ring, showing different biological activities.
Uniqueness
5-(4-(4-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct pharmacological properties.
Properties
CAS No. |
91703-12-7 |
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Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H21N3O2/c1-20-13-4-2-12(3-5-13)17-8-10-18(11-9-17)14-6-7-15(19)16-14/h2-5,14H,6-11H2,1H3,(H,16,19) |
InChI Key |
YJNXXQSTMMENPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCC(=O)N3 |
Origin of Product |
United States |
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